1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylpyrazole with a suitable pyrazine derivative in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions typically result in the replacement of halogen atoms with nucleophilic groups .
Scientific Research Applications
1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including fluorescent probes and sensors
Mechanism of Action
The mechanism of action of 1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
1-Methylpyrazole-4-boronic acid pinacol ester: Used in various chemical syntheses
Uniqueness
1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine stands out due to its unique pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and other enzymes makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-15-7-8(6-13-15)14-10-9-2-3-12-16(9)5-4-11-10/h2-7H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXNFLFDQNZFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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